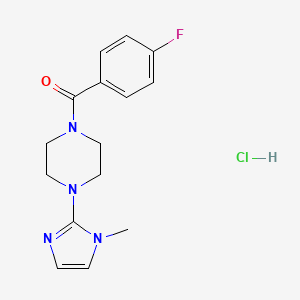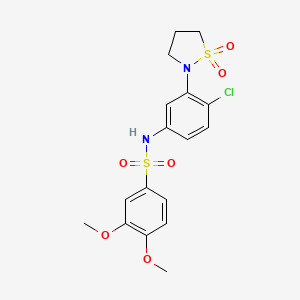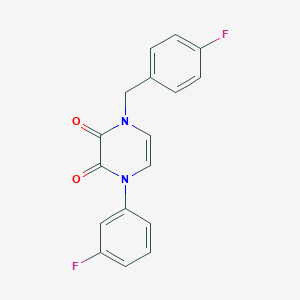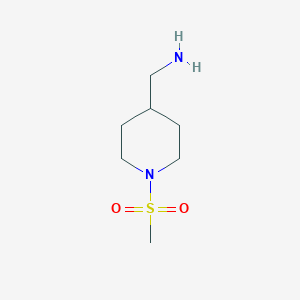![molecular formula C25H24ClN5O4 B2961696 3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921852-47-3](/img/no-structure.png)
3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of related compounds involves a variety of chemical reactions aiming to produce novel heterocyclic compounds with potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were synthesized as part of research into anti-inflammatory and analgesic agents, demonstrating the versatility of related chemical structures in generating new medicinal compounds (Abu‐Hashem et al., 2020). Additionally, structural characterization techniques such as NMR, MS, and IR spectroscopy play a crucial role in confirming the identity of these newly synthesized compounds.
Biological Activities
The biological activities of compounds structurally similar to "3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione" have been a significant area of research. These activities include anticonvulsant, antimicrobial, and anti-inflammatory effects.
Anticonvulsant Activity : Several studies have reported the synthesis and evaluation of compounds for anticonvulsant activity. N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione showed potent anticonvulsant activity in models of seizures (Obniska & Zagórska, 2003).
Antimicrobial Activity : The antimicrobial activities of some newly synthesized compounds reveal their potential as therapeutic agents against various microbial infections. For example, new 1,2,4-triazole derivatives have been synthesized and found to possess good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007).
Anti-inflammatory Activity : The search for new anti-inflammatory agents has led to the synthesis of compounds with significant inhibitory activity against cyclooxygenase enzymes, highlighting their potential as anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione' involves the reaction of 4-(4-methoxyphenyl)piperazine-1-carboxylic acid with 3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dione in the presence of a coupling agent to form the desired compound.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine-1-carboxylic acid", "3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dione", "Coupling agent" ], "Reaction": [ "Step 1: 4-(4-methoxyphenyl)piperazine-1-carboxylic acid is reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding active ester intermediate.", "Step 2: The active ester intermediate is then reacted with 3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dione in the presence of a base such as triethylamine (TEA) to form the desired compound.", "Step 3: The crude product is purified by column chromatography to obtain the pure compound." ] } | |
CAS-Nummer |
921852-47-3 |
Produktname |
3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione |
Molekularformel |
C25H24ClN5O4 |
Molekulargewicht |
493.95 |
IUPAC-Name |
3-(4-chlorophenyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H24ClN5O4/c1-28-15-20(21-22(28)24(33)31(25(34)27-21)18-5-3-16(26)4-6-18)23(32)30-13-11-29(12-14-30)17-7-9-19(35-2)10-8-17/h3-10,15H,11-14H2,1-2H3,(H,27,34) |
InChI-Schlüssel |
BIVMSAYOZWOXIY-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2961622.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2961623.png)

![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)



![4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2961633.png)
![6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B2961636.png)